molecular formula C7H4ClNO4S B14848755 2,6-Diformylpyridine-4-sulfonyl chloride

2,6-Diformylpyridine-4-sulfonyl chloride

Cat. No.: B14848755
M. Wt: 233.63 g/mol
InChI Key: JKDVMMXXUPHVOK-UHFFFAOYSA-N
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Description

2,6-Diformylpyridine-4-sulfonyl chloride is an organic compound featuring a pyridine ring substituted with two formyl groups at the 2 and 6 positions and a sulfonyl chloride group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diformylpyridine-4-sulfonyl chloride typically involves multiple steps. One common method starts with 2,6-dimethylpyridine, which undergoes oxidation to form 2,6-diformylpyridine . The sulfonyl chloride group can be introduced through sulfonation reactions using chlorosulfonic acid or similar reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,6-Diformylpyridine-4-sulfonyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Amines, alcohols, or thiols in the presence of a base such as pyridine or triethylamine.

Major Products Formed

    Oxidation: 2,6-Pyridinedicarboxylic acid.

    Reduction: 2,6-Bis(hydroxymethyl)pyridine.

    Substitution: Various sulfonamide, sulfonate ester, or sulfonothioate derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-Diformylpyridine-4-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Diformylpyridine-4-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The formyl groups can participate in condensation reactions, forming Schiff bases with amines. The sulfonyl chloride group can react with nucleophiles to form sulfonamide or sulfonate derivatives. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl chloride group, which increases the electrophilicity of the formyl groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Diformylpyridine-4-sulfonyl chloride is unique due to the presence of both formyl and sulfonyl chloride groups on the same pyridine ring. This combination of functional groups allows for a wide range of chemical transformations and applications, making it a versatile compound in organic synthesis and material science .

Properties

Molecular Formula

C7H4ClNO4S

Molecular Weight

233.63 g/mol

IUPAC Name

2,6-diformylpyridine-4-sulfonyl chloride

InChI

InChI=1S/C7H4ClNO4S/c8-14(12,13)7-1-5(3-10)9-6(2-7)4-11/h1-4H

InChI Key

JKDVMMXXUPHVOK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C=O)C=O)S(=O)(=O)Cl

Origin of Product

United States

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